benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 442159-34-4
VCID: VC0104608
InChI: InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1
SMILES: CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O
Molecular Formula: C₁₂H₁₆O₄
Molecular Weight: 224.25

benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate

CAS No.: 442159-34-4

Cat. No.: VC0104608

Molecular Formula: C₁₂H₁₆O₄

Molecular Weight: 224.25

* For research use only. Not for human or veterinary use.

benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate - 442159-34-4

Specification

CAS No. 442159-34-4
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25
IUPAC Name benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Standard InChI InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1
SMILES CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is an organic compound identified by the CAS number 442159-34-4. It possesses a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol . The compound is also known by alternative names including benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate and (2S,3R)-2,3-Dihydroxy-2-methylbutanoic Acid Phenylmethyl Ester . This compound represents a specific stereoisomer with defined configurations at two stereocenters, which significantly influences its biochemical properties and functions in biological systems.

Structural Features and Configuration

The compound features a benzyl group attached via an ester linkage to a 2,3-dihydroxy-2-methylbutanoate moiety . Critically, it possesses two stereogenic centers with specific configurations: a (2S) configuration at the quaternary carbon bearing the carboxyl group and a methyl group, and a (3R) configuration at the carbon bearing a hydroxyl group . This precise stereochemical arrangement is essential for its biological activity and participation in enzymatic reactions within metabolic pathways.

The structural representation can be defined through various chemical notations:

Notation TypeRepresentationSource
SMILESCC@HO
InChIInChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1
InChIKeyQXJHVANPLATLCH-SKDRFNHKSA-N

Physical and Chemical Properties

Physical Characteristics

Based on the available data, benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate possesses the following physical properties:

PropertyValueSource
Molecular Weight224.25 g/mol
Physical StateSolid (inferred from handling instructions)
Recommended Storage Temperature-20°C
Shipping TemperatureRoom Temperature

Chemical Reactivity

Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate contains several functional groups that contribute to its chemical reactivity. The ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid—(2S,3R)-2,3-dihydroxy-2-methylbutanoic acid . The two hydroxyl groups present in the structure are capable of participating in various reactions typical of alcohols, including esterification, oxidation, and hydrogen bonding. These functional groups also make the compound potentially useful as a chiral building block in organic synthesis.

Biochemical Significance and Metabolic Role

Role in Amino Acid Biosynthesis

Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate plays a crucial role in the metabolic pathways related to amino acid synthesis. It serves as an intermediate in the synthesis of (S)-alpha-Acetolactic Acid, which is one of the enantiomers of acetolactate. This compound is particularly significant in the biosynthesis of branched-chain amino acids, especially valine and leucine, in bacterial and yeast systems.

Enzymatic Interactions

The compound is metabolically connected to acetolactate, which serves as a substrate for acetolactate decarboxylase, an enzyme involved in the biosynthesis of branched-chain amino acids. The specific stereochemical configuration of benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is critical for enzyme recognition and proper functioning within these biochemical pathways. This stereoselectivity highlights the importance of chirality in biological systems and enzymatic processes.

Metabolic RoleDescriptionSource
Intermediate SynthesisPrecursor to (S)-alpha-Acetolactic Acid
Amino Acid PathwayInvolved in valine and leucine biosynthesis
Enzymatic ProcessRelated to acetolactate decarboxylase activity

Synthesis Methods and Approaches

Stereoselective Methods

Achieving the specific (2S,3R) configuration requires sophisticated stereoselective synthesis approaches. Related compounds have been synthesized using techniques such as asymmetric catalysis, stereoselective reductions, or starting from naturally occurring chiral compounds. For example, the Horner-Wadsworth-Emmons reaction has been utilized in the preparation of related enoate esters , which could serve as precursors in a synthetic pathway toward this compound.

One potential approach might involve starting with a suitably protected derivative of (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid and performing a benzylation reaction to install the benzyl group. Alternatively, stereoselective hydroxylation of appropriate precursors could be employed to establish the required stereochemistry.

Future Research Directions

Areas for Further Investigation

Several aspects of this compound warrant further investigation, including:

  • Comprehensive characterization of its spectroscopic properties

  • Optimization of stereoselective synthesis methods for large-scale production

  • Exploration of its potential role in other biochemical pathways beyond amino acid biosynthesis

  • Development of derivatives with enhanced biological activity or improved properties

  • Investigation of its potential as a chiral auxiliary in asymmetric synthesis

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